molecular formula C17H14N4O2 B14211672 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide CAS No. 827316-84-7

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide

Cat. No.: B14211672
CAS No.: 827316-84-7
M. Wt: 306.32 g/mol
InChI Key: AYMKSFIUBCTZLU-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, furan, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
  • 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide stands out due to its unique combination of pyrazole, furan, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827316-84-7

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C17H14N4O2/c22-17(18-10-11-3-2-8-23-11)12-4-1-5-14-13(12)9-16(20-14)15-6-7-19-21-15/h1-9,20H,10H2,(H,18,22)(H,19,21)

InChI Key

AYMKSFIUBCTZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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